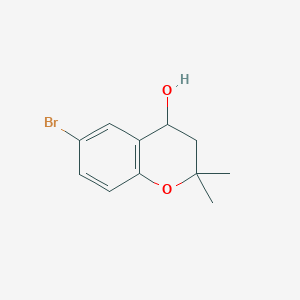

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

CAS No.: 131815-91-3

Cat. No.: VC2056816

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131815-91-3 |

|---|---|

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | 6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol |

| Standard InChI | InChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |

| Standard InChI Key | BYWFUYOGOBHAQS-UHFFFAOYSA-N |

| SMILES | CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C |

| Canonical SMILES | CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C |

Introduction

Structural Identification and Classification

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the chroman family of compounds, characterized by a fused benzene and pyran ring system. The molecular structure features several key elements that define its chemical behavior: a bromine atom at the 6-position of the benzene ring, two methyl groups at the 2-position creating a quaternary carbon center, and a hydroxyl group at the 4-position of the dihydropyran ring . This specific arrangement of functional groups contributes to its unique reactivity profile and potential utility in various chemical transformations.

The compound is formally identified through multiple chemical identification systems, ensuring precise characterization across different chemical databases and research platforms. The CAS registry number 131815-91-3 serves as its primary identifier in chemical literature and commercial catalogs .

Nomenclature Variations

While the primary name of this compound is 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, it is also recognized by several systematic nomenclature variations:

These alternative names reflect different conventions in chemical nomenclature but refer to the identical molecular structure. The consistency in identification across naming systems facilitates accurate cross-referencing in scientific literature and databases.

Physical and Chemical Properties

Basic Physicochemical Parameters

The compound exhibits distinctive physicochemical properties that influence its behavior in various chemical environments and potential applications. These properties are summarized in Table 1.

Table 1: Key Physicochemical Properties of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ | |

| Molecular Weight | 257.12 g/mol | |

| Exact Mass | 256.00989 Da | |

| XLogP3-AA | 2.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 |

The moderate lipophilicity indicated by the XLogP3-AA value of 2.5 suggests balanced solubility characteristics, with reasonable solubility in both polar and non-polar solvents . This property is particularly relevant for applications in medicinal chemistry, where balanced lipophilicity often correlates with improved drug-like properties. The presence of one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl oxygen and the pyran oxygen) enables specific intermolecular interactions that influence crystal packing, solubility, and potential biological interactions .

Structural Identifiers

For computational chemistry applications and database searching, several standardized structural identifiers have been established for this compound, as detailed in Table 2.

Table 2: Structural Identifiers for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

These identifiers provide unique representations of the compound's chemical structure, enabling precise identification and facilitating computational analysis and property prediction.

Structural Features and Conformational Analysis

Molecular Framework

Synthesis Methods

Synthetic Challenges and Considerations

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds structurally related to 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol have been documented in chemical databases, providing context for understanding its chemical behavior and potential applications. Table 3 presents a comparison of this compound with selected analogs.

Table 3: Comparative Analysis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol and Related Analogs

Structure-Property Relationships

The comparison of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol with its structural analogs provides valuable insights into structure-property relationships within this chemical class:

-

The replacement of bromine with a methoxy group (as in 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol) significantly alters the electronic properties of the aromatic ring, resulting in different reactivity patterns and potential biological interactions . The methoxy derivative would exhibit greater electron density in the aromatic ring and different hydrogen bonding characteristics.

-

The addition of a sulfonamide group at the 8-position (as in 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide) introduces a strongly electron-withdrawing group that would significantly affect the electronic distribution across the molecule . This modification also introduces additional hydrogen bonding capabilities, potentially enhancing solubility in polar solvents and interactions with biological targets.

-

The conversion of the hydroxyl group to a ketone (as in 6-bromo-3,4-dihydro-1H-2-benzopyran-4-one) transforms a hydrogen bond donor into a hydrogen bond acceptor, fundamentally changing the compound's interaction potential . Additionally, the absence of the dimethyl groups at the 2-position would result in different conformational preferences and reduced steric hindrance around that position.

These structural variations demonstrate how subtle modifications to the core structure can significantly influence physicochemical properties and potential applications of benzopyran derivatives.

Future Research Directions

The analysis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol suggests several promising directions for future research:

-

Development of optimized and scalable synthetic routes specific to this compound, with emphasis on stereoselectivity and regioselectivity

-

Exploration of cross-coupling reactions utilizing the bromine substituent to create libraries of derivatives

-

Investigation of potential biological activities across various therapeutic areas

-

Computational studies to predict properties and potential interactions with biological targets

-

Crystal structure determination to confirm the three-dimensional arrangement and packing behavior

Advances in these areas would enhance understanding of this compound's full potential and contribute to broader knowledge of benzopyran chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume